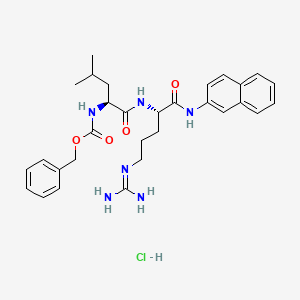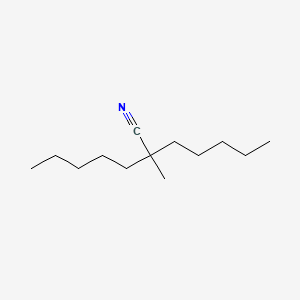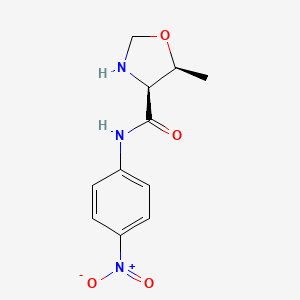
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide is a chemical compound with a complex structure that includes an oxazolidine ring, a nitrophenyl group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide typically involves the formation of the oxazolidine ring followed by the introduction of the nitrophenyl and carboxamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Oxazolidine Ring: This step often involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a nitro group is introduced to a phenyl ring.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid or its derivatives (such as an acid chloride) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, among other transformations.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide has a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly in the context of its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide include other oxazolidine derivatives with different substituents on the ring or phenyl group. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13N3O4 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c1-7-10(12-6-18-7)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,7,10,12H,6H2,1H3,(H,13,15)/t7-,10-/m0/s1 |
InChI-Schlüssel |
MTCOEAKRYPFRCQ-XVKPBYJWSA-N |
Isomerische SMILES |
C[C@H]1[C@H](NCO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1C(NCO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)


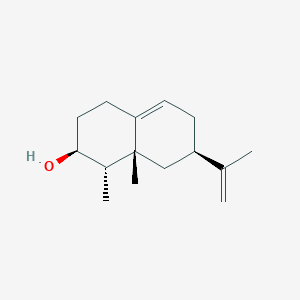
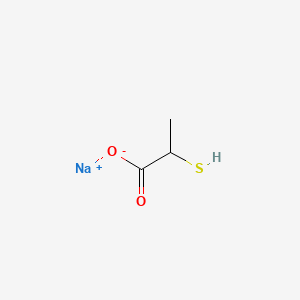
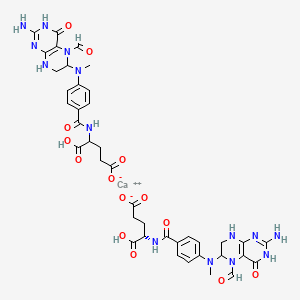
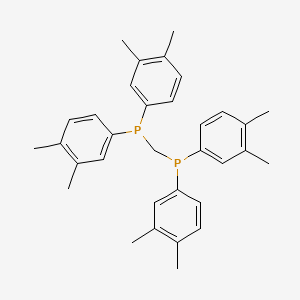
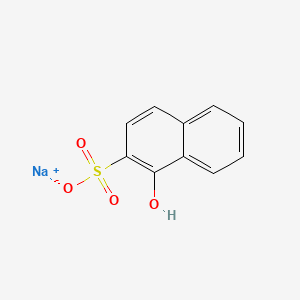

![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
